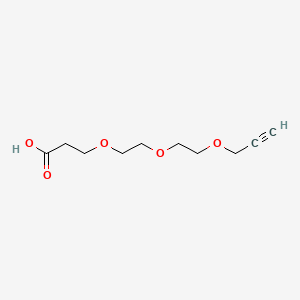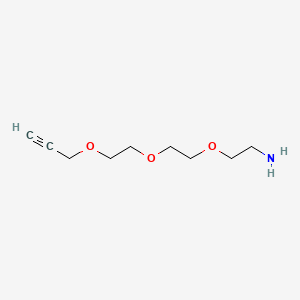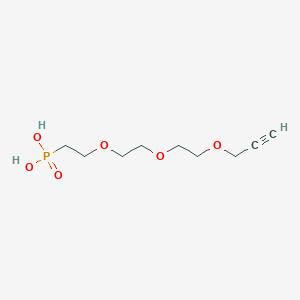
PSB1114
描述
该化合物分子量为622.14,化学式为C10H11F2N2Na4O13P3S 。它主要用于科学研究中研究P2Y2受体,P2Y2受体在各种生理过程中发挥重要作用。
科学研究应用
PSB1114具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究P2Y2受体及其与其他分子相互作用的工具。 在生物学领域,this compound用于研究P2Y2受体在各种细胞过程中的作用,例如神经肌肉接合处的形成和肌肉再神经支配 。 在医学领域,this compound由于能够调节P2Y2受体,因此具有潜在的治疗应用,P2Y2受体参与多种生理过程,包括炎症和组织再生 。 在工业领域,this compound用于开发针对P2Y2受体的新药和治疗剂 。
作用机制
PSB1114通过选择性结合并激活P2Y2受体发挥其作用。该受体是一种G蛋白偶联受体,参与各种信号通路。在被this compound激活后,P2Y2受体触发一系列细胞内事件,导致各种细胞功能的调节。 该过程中涉及的分子靶点和通路包括磷脂酶C的激活、细胞内钙的释放和蛋白激酶C的激活 。
生化分析
Biochemical Properties
PSB1114 plays a crucial role in biochemical reactions, particularly as a P2Y2 agonist . It interacts with various enzymes and proteins, including G protein-coupled receptors (GPCRs), and has a significant impact on their function . The nature of these interactions is complex and involves both activation and inhibition of receptor activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It behaves like a partial agonist, exhibiting an activation potency to unliganded receptor and prohibiting further receptor activation by endogenous ligand .
准备方法
PSB1114是通过一系列涉及尿苷衍生物的化学反应合成的。合成路线通常包括修饰尿苷以引入硫代尿苷部分和二氟亚甲基三磷酸基团。反应条件通常需要使用特定的试剂和催化剂才能以高纯度获得所需的产物。
化学反应分析
PSB1114会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,this compound的氧化会导致亚砜或砜的形成,而还原会产生硫醇或其他还原形式 。
相似化合物的比较
与其他类似化合物相比,PSB1114对P2Y2受体的选择性和效力更高。一些类似化合物包括尿苷三磷酸(UTP)、尿苷二磷酸(UDP)和其他尿苷衍生物。 this compound对P2Y2受体表现出更高的选择性和效力,使其成为在各种研究应用中研究该受体的宝贵工具。
属性
IUPAC Name |
[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGBPSGNGNHNQM-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N2O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


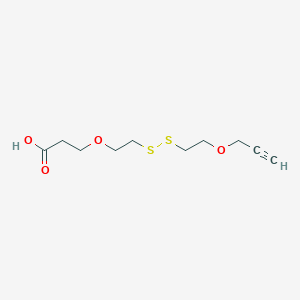
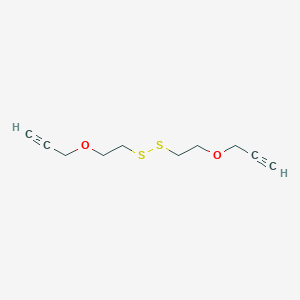
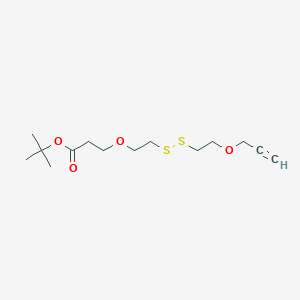
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)

